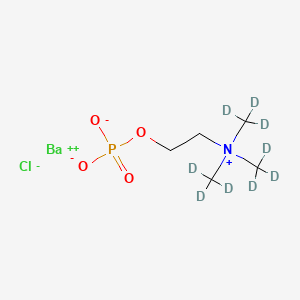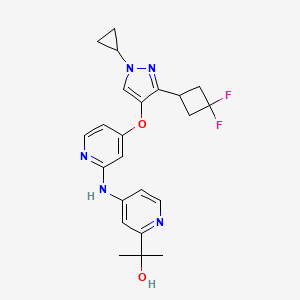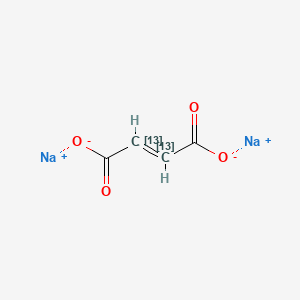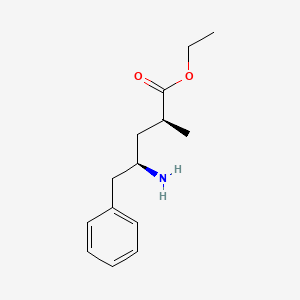
Tubulysin IM-3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tubulysin IM-3 is a member of the tubulysin family, which are antimitotic tetrapeptides isolated from myxobacteria. These compounds have garnered significant interest due to their potent antiproliferative activity against human cancer cells, including those resistant to multiple drugs . This compound is particularly noted for its ability to bind to tubulin, making it a valuable tool in cancer research and treatment .
准备方法
The synthesis of tubulysins, including Tubulysin IM-3, is complex due to their intricate structure. The total synthesis involves multiple steps, including the incorporation of labile N,O-diacyl N,O-acetal and regioselective hydrolysis of the C-terminal methyl ester in the tripeptide . Industrial production methods often rely on metabolic engineering of producing organisms, such as myxobacteria, to enhance yield .
化学反应分析
Tubulysin IM-3 undergoes various chemical reactions, including:
Oxidation: Tubulysins can be oxidized under specific conditions, although detailed oxidation pathways for this compound are not extensively documented.
Reduction: Reduction reactions can modify the functional groups within the tubulysin structure.
Substitution: Substitution reactions, particularly involving the tubuvaline residue, are common in the synthesis of tubulysin analogs.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts to facilitate regioselective reactions. The major products formed depend on the specific reaction conditions and the functional groups involved.
科学研究应用
Tubulysin IM-3 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying complex natural product synthesis and structure-activity relationships.
Biology: Investigated for its role in inhibiting tubulin polymerization, which is crucial for cell division.
Industry: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
作用机制
Tubulysin IM-3 exerts its effects by binding to tubulin, a cytoskeletal protein, and inhibiting its polymerization. This disruption of tubulin dynamics leads to cell cycle arrest and apoptosis in cancer cells . The molecular targets include the vinca binding site on tubulin, which is also targeted by other antimitotic agents .
相似化合物的比较
Tubulysin IM-3 is unique among tubulysins due to its specific structure and binding affinity. Similar compounds include:
Tubulysin A, B, D, and E: These compounds share similar antimitotic properties but differ in their specific functional groups and potency.
Maytansinoids and Auristatins: These are other classes of tubulin-binding agents used in ADCs, but tubulysins like this compound retain their potency in multidrug-resistant cell lines.
属性
分子式 |
C14H21NO2 |
|---|---|
分子量 |
235.32 g/mol |
IUPAC 名称 |
ethyl (2S,4R)-4-amino-2-methyl-5-phenylpentanoate |
InChI |
InChI=1S/C14H21NO2/c1-3-17-14(16)11(2)9-13(15)10-12-7-5-4-6-8-12/h4-8,11,13H,3,9-10,15H2,1-2H3/t11-,13+/m0/s1 |
InChI 键 |
MJUNNRXPZIXIBO-WCQYABFASA-N |
手性 SMILES |
CCOC(=O)[C@@H](C)C[C@H](CC1=CC=CC=C1)N |
规范 SMILES |
CCOC(=O)C(C)CC(CC1=CC=CC=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


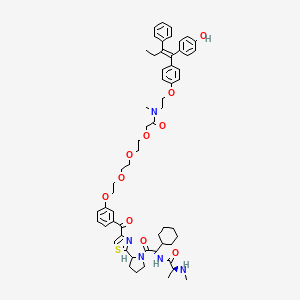

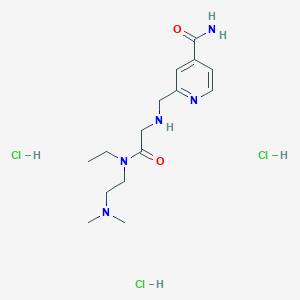
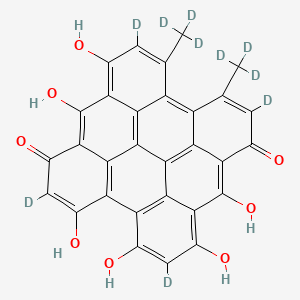
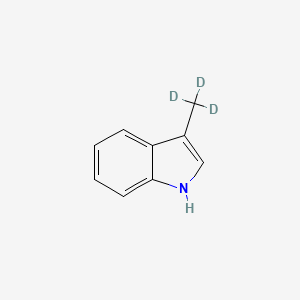
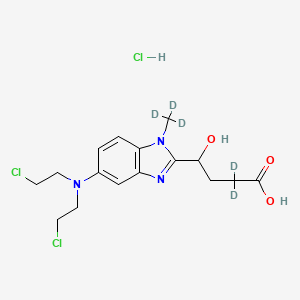
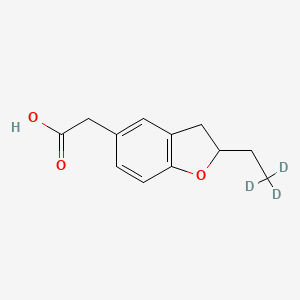
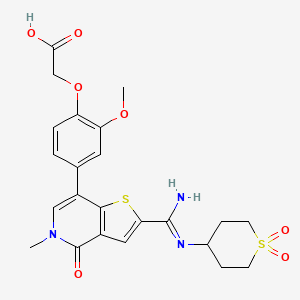
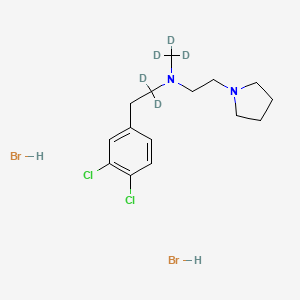
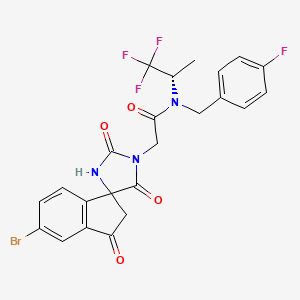
![13-Chloro-2-(2,2,6,6-tetradeuteriopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-ol](/img/structure/B12423633.png)
